2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)decanoic acid

Overview

Description

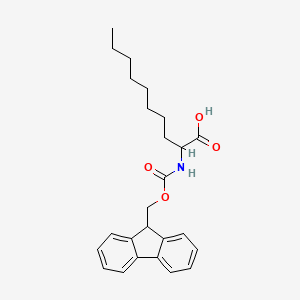

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)decanoic acid is a fluorenylmethyloxycarbonyl (Fmoc)-protected amino acid derivative. The Fmoc group serves as a temporary protecting group for amines in solid-phase peptide synthesis (SPPS), enabling selective deprotection under mild basic conditions . Its molecular formula is C₂₅H₂₉NO₄, with a molecular weight of 407.50 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)decanoic acid typically involves the following steps:

Esterification: The starting material, an amino acid, is esterified with Fmoc chloride to form the Fmoc-protected amino acid ester.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)decanoic acid undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can be performed to remove the Fmoc protecting group.

Substitution: The compound can undergo substitution reactions where the Fmoc group is replaced with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reduction is typically carried out using palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Substitution reactions often use strong bases like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction will remove the Fmoc group, yielding the free amino acid.

Scientific Research Applications

Peptide Synthesis

Fmoc Protection Strategy

The Fmoc (Fluorenylmethyloxycarbonyl) group is a widely adopted protective group in peptide synthesis. The use of Fmoc-decanoic acid allows for the selective protection of amino groups during the synthesis process. This strategy is crucial for the development of peptides with specific sequences and functionalities without undesired side reactions.

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-decanoic acid is often employed in solid-phase peptide synthesis. This method enables the efficient assembly of peptides on a solid support, facilitating the removal of excess reagents and by-products. The Fmoc group can be easily removed under mild basic conditions, allowing for the subsequent coupling of additional amino acids .

Drug Development

Potential Therapeutic Applications

Research indicates that compounds like Fmoc-decanoic acid may have implications in drug development, particularly in the design of peptide-based therapeutics. Its structural characteristics can influence biological activity and binding affinity to target proteins or receptors.

Case Studies

Several studies have explored the use of Fmoc-decanoic acid derivatives in developing novel drugs targeting specific diseases. For instance, modifications to the decanoic acid chain can enhance lipophilicity, potentially improving bioavailability and therapeutic efficacy .

Bioconjugation

Linker for Bioconjugates

Fmoc-decanoic acid serves as a versatile linker in bioconjugation strategies, enabling the attachment of various biomolecules such as peptides, proteins, or nucleic acids to surfaces or other biomolecules. This application is particularly relevant in creating targeted drug delivery systems or diagnostic agents.

Research Tools

Analytical Chemistry

In analytical chemistry, Fmoc-decanoic acid can be utilized as a reference standard or internal standard in mass spectrometry and chromatography applications. Its unique mass and structural properties make it suitable for method development and validation .

Mechanism of Action

The mechanism of action of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)decanoic acid involves the protection of the amino group during peptide synthesis. The Fmoc group prevents unwanted side reactions by blocking the amino group, allowing for selective reactions at other sites. The Fmoc group can be removed under mild basic conditions, revealing the free amino group for further reactions .

Comparison with Similar Compounds

Structural Features

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)decanoic Acid

- Structure : Fmoc-protected amine linked to a 10-carbon aliphatic chain terminating in a carboxylic acid.

- Key Functional Groups : Fmoc (UV-active), primary amine, carboxylic acid.

Similar Compounds:

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)acetic acid Structure: Fmoc group on a two-carbon chain (acetic acid backbone). Molecular Formula: C₁₇H₁₅NO₄; Molecular Weight: 297.31 g/mol . Key Difference: Shorter chain reduces hydrophobicity, limiting applications in lipidated peptide synthesis.

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)dec-9-enoic Acid Structure: Decenoic acid variant with a terminal double bond (C9–C10). Molecular Formula: C₂₅H₂₇NO₄; Molecular Weight: 405.49 g/mol .

9-(2-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)-1,3-dioxolan-4-yl)nonanoic Acid Structure: Nonanoic acid with a dioxolane ring and Fmoc-protected amine. Molecular Formula: Not explicitly stated; inferred complexity from . Key Difference: Cyclic ether moiety alters solubility and steric hindrance during SPPS.

Physicochemical Properties

Notes:

- Longer aliphatic chains (e.g., decanoic acid) increase hydrophobicity, reducing aqueous solubility but enhancing membrane permeability .

- Unsaturated analogs (e.g., dec-9-enoic acid) exhibit lower melting points and improved reactivity in conjugation reactions .

Biological Activity

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)decanoic acid, commonly referred to as Fmoc-decanoic acid, is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide an in-depth examination of its biological properties, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C25H31NO4

- Molecular Weight : 409.53 g/mol

- CAS Number : 193885-59-5

The presence of the fluorenylmethoxycarbonyl (Fmoc) group is significant as it plays a role in the compound's stability and solubility, which are crucial for its biological activity.

2. Anticancer Properties

The fluorenyl group in Fmoc-decanoic acid may contribute to cytotoxicity against cancer cell lines. In particular, compounds with similar structures have demonstrated efficacy in inhibiting cell proliferation in various cancer types, including breast cancer . The combination of these compounds with traditional chemotherapeutics has shown synergistic effects, enhancing their anticancer potential .

3. Neuroprotective Effects

Emerging research points to the neuroprotective capabilities of compounds containing the Fmoc moiety. These compounds may modulate pathways involved in neuronal survival and apoptosis, suggesting their potential use in neurodegenerative diseases .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Cytotoxicity in MCF-7 and MDA-MB-231 cell lines | |

| Neuroprotective | Modulation of neuronal survival pathways |

Case Study: Anticancer Activity

In a study examining the cytotoxic effects of various pyrazole derivatives, it was found that compounds with structural similarities to Fmoc-decanoic acid exhibited significant inhibition of cell growth in MCF-7 and MDA-MB-231 breast cancer cells. The study reported that the addition of these compounds alongside doxorubicin resulted in enhanced apoptosis rates compared to doxorubicin alone, indicating a promising avenue for combination therapies .

Q & A

Q. Basic: What are the optimal storage conditions for 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)decanoic acid to maintain stability during peptide synthesis?

Answer:

The compound should be stored in a tightly sealed container at 2–8°C in a dry environment to prevent hydrolysis or decomposition. Avoid exposure to moisture, heat, and direct sunlight, as these conditions may destabilize the Fmoc-protecting group. Storage in a well-ventilated area with inert gas purging (e.g., nitrogen) is recommended for long-term stability .

Q. Basic: What safety precautions are required when handling this compound?

Answer:

Researchers must wear nitrile gloves , lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to minimize inhalation risks, as the compound may cause respiratory irritation (H335). Emergency protocols include rinsing affected skin/eyes with water for 15 minutes and seeking medical attention. Avoid incompatible materials like strong acids/bases to prevent hazardous reactions .

Q. Advanced: How can researchers optimize coupling efficiency of Fmoc-protected decanoic acid derivatives in solid-phase peptide synthesis?

Answer:

Coupling efficiency depends on:

- Activation reagents : Use HBTU/HATU with DIEA (1:2 molar ratio) for carboxylate activation.

- Solvent selection : Anhydrous DMF or DCM minimizes side reactions.

- Reaction time/temperature : Perform couplings at 0–20°C for 1–24 hours, monitored by ninhydrin tests.

- Resin swelling : Pre-swell hydrophobic resins (e.g., NovaSyn® TGR) in DCM before coupling .

Q. Basic: What analytical techniques confirm the identity and purity of this compound?

Answer:

- HPLC : Use a C18 column with acetonitrile/water gradients (0.1% TFA) to assess purity (>95%).

- MALDI-TOF MS : Verify molecular weight (expected [M+H]+: ~407.5 Da) and detect impurities.

- NMR : Confirm structural integrity via 1H/13C spectra (e.g., Fmoc aromatic protons at δ 7.3–7.8 ppm) .

Q. Advanced: How do structural modifications in the Fmoc group affect solubility and reactivity in non-polar solvents?

Answer:

The Fmoc group enhances solubility in DCM and THF due to its hydrophobic fluorenyl moiety. Modifications like fluorination (e.g., 3,5-difluorophenyl substituents) further increase lipid solubility but may reduce coupling rates due to steric hindrance. Solubility can be optimized using 10% DMSO co-solvent in non-polar systems .

Q. Basic: What are the compound’s incompatibilities under standard laboratory conditions?

Answer:

Avoid contact with strong oxidizing agents (e.g., peroxides), reducing agents (e.g., LiAlH4), and protic acids/bases , which may cleave the Fmoc group or decarboxylate the carboxylic acid. Decomposition products include toxic fumes (e.g., NOx, CO) under combustion .

Q. Advanced: What strategies mitigate racemization during incorporation into peptide chains?

Answer:

- Low temperature : Conduct couplings at 0–4°C to slow base-induced racemization.

- Coupling agents : Use oxyma or HOAt instead of HOBt to reduce side reactions.

- DIEA concentration : Limit to ≤2 equivalents to avoid excessive deprotonation .

Q. Basic: How should researchers address discrepancies in reported reaction yields for esterification?

Answer:

Reproduce reactions using standardized conditions :

- Catalyst : 10% Pd/C under hydrogen (1 atm, 20°C, 30 minutes).

- Solvent : Methanol or 1,4-dioxane/water (3:1 v/v).

- Yield validation : Compare LC-MS peak areas against calibrated standards. Discrepancies may arise from residual moisture or incomplete Fmoc deprotection .

Q. Advanced: What computational approaches predict conformational stability of peptides containing this derivative?

Answer:

- Molecular dynamics (MD) : Simulate peptide folding in explicit solvent (e.g., TIP3P water) to assess backbone flexibility.

- Density Functional Theory (DFT) : Calculate rotational barriers of the Fmoc group to predict steric clashes.

- QSAR models : Correlate side-chain hydrophobicity with membrane permeability .

Q. Basic: What validated protocols remove the Fmoc group under mild acidic conditions?

Answer:

Use 20% piperidine in DMF (v/v) for 10–30 minutes. Monitor deprotection via UV absorbance at 301 nm (Fmoc-piperidine adduct). For acid-sensitive sequences, substitute with 2% DBU in DCM to minimize side reactions .

Properties

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)decanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31NO4/c1-2-3-4-5-6-7-16-23(24(27)28)26-25(29)30-17-22-20-14-10-8-12-18(20)19-13-9-11-15-21(19)22/h8-15,22-23H,2-7,16-17H2,1H3,(H,26,29)(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSMLSLHVRMSYPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50801665 | |

| Record name | 2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)decanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50801665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

647014-76-4 | |

| Record name | 2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)decanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50801665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.